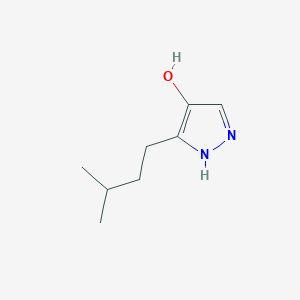

3-Isopentyl-1H-pyrazol-4-ol

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazol-4-ol |

InChI |

InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

UDHPHVKLSXDGHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C=NN1)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 3 Isopentyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis of 3-Isopentyl-1H-pyrazol-4-ol

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the bonds forming the pyrazole (B372694) ring. This approach points to key precursors, primarily a 1,3-dicarbonyl compound or its equivalent, and a hydrazine (B178648) derivative. The isopentyl group can be introduced either on the initial dicarbonyl precursor or, in some strategies, at a later stage. The hydroxyl group at the 4-position can be incorporated through various methods, including the use of a precursor with a suitable leaving group at that position or through oxidation of an intermediate.

Classical and Modern Synthetic Approaches to Pyrazol-4-ol Scaffolds

The synthesis of pyrazol-4-ol scaffolds, the core of the target molecule, has been approached through various classical and modern methods.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most prevalent method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org This method, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used approach. beilstein-journals.orgresearchgate.net Variations of this reaction can utilize α,β-unsaturated ketones and their derivatives as the 1,3-dielectrophilic component. mdpi.com

Modern advancements in this area include the use of multicomponent reactions, which allow for the synthesis of complex pyrazole derivatives in a single step from simple starting materials. beilstein-journals.org These reactions offer advantages in terms of efficiency and atom economy. beilstein-journals.org Additionally, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases. mdpi.com

Strategies for Introducing the Hydroxyl Group at Position 4 (or subsequent conversion)

Several strategies exist for the introduction of a hydroxyl group at the 4-position of the pyrazole ring. One approach involves the synthesis of a 4-formylpyrazole, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the desired 4-hydroxypyrazole. nih.gov Another method involves the reaction of vinyl azides with hydrazines, which can lead to the formation of 4-hydroxypyrazoles under mild conditions. rsc.orgrsc.org

A less common but effective method involves a condensation-fragmentation-cyclization-extrusion reaction of thietanones with 1,2,4,5-tetrazines to construct fully substituted pyrazol-4-ols. nih.gov Additionally, the direct oxidation of a pyrazole at the 4-position can be achieved, although this is often less regioselective. A more controlled method involves the use of a 4-halopyrazole intermediate, which can be converted to the 4-hydroxy derivative.

| Method | Description | Key Intermediates | Advantages |

| Baeyer-Villiger Oxidation | Oxidation of a 4-formylpyrazole followed by hydrolysis. nih.gov | 4-Formylpyrazole | Divergent synthesis possibilities. nih.gov |

| From Vinyl Azides | Reaction of vinyl azides with hydrazines. rsc.orgrsc.org | Vinyl azide (B81097), hydrazine | Mild reaction conditions. rsc.orgrsc.org |

| From Thietanones | Condensation-fragmentation-cyclization-extrusion reaction. nih.gov | Thietanone, 1,2,4,5-tetrazine | Novel one-step synthesis. nih.gov |

| From 4-Iodopyrazoles | Halogen-metal exchange followed by formylation, Baeyer-Villiger oxidation, and hydrolysis. rsc.org | 4-Iodopyrazole | Multi-step but allows for functionalization. rsc.org |

| Oxidation of Pyrazolines | Alkylation at the C-4 position of a pyrazoline followed by oxidation. mdpi.com | 4-Alkylpyrazoline | Regioselective synthesis. mdpi.com |

Methods for Incorporating the 3-Isopentyl Side Chain

The introduction of the isopentyl group at the 3-position of the pyrazole ring is a crucial step in the synthesis of the target compound. This can be achieved through several methods:

Starting from an Isopentyl-Containing Precursor: The most direct approach is to begin the synthesis with a 1,3-dicarbonyl compound that already contains the isopentyl group. For example, a β-ketoester with an isopentyl group at the appropriate position can be condensed with hydrazine.

Alkylation: While less common for the 3-position, alkylation of a pre-formed pyrazole ring can be a possibility, though it often leads to a mixture of isomers.

Targeted Synthesis of this compound

A targeted synthesis of this compound would likely involve a multi-step process.

Development of Precursors Bearing the Isopentyl Group

The key to a successful synthesis lies in the preparation of a suitable precursor that incorporates the isopentyl side chain. A plausible precursor would be an isopentyl-substituted β-ketoester or a related 1,3-dicarbonyl compound. The synthesis of such a precursor could be achieved through various standard organic reactions, such as the Claisen condensation between an ester containing an isopentyl group and another ester.

Once the isopentyl-containing 1,3-dicarbonyl precursor is obtained, it can be reacted with hydrazine in a cyclocondensation reaction to form the pyrazole ring. The final step would then be the introduction of the hydroxyl group at the 4-position, potentially through one of the methods described in section 2.2.2.

Optimization of Reaction Conditions for Yield and Selectivity

The predominant synthetic route to this compound involves the cyclocondensation reaction between a suitable β-dicarbonyl precursor, such as an α-functionalized β-ketoester, and a hydrazine source. A common precursor for this synthesis is ethyl 2-formyl-5-methyl-3-oxohexanoate or a related derivative, which upon reaction with hydrazine hydrate (B1144303), yields the target pyrazole. The optimization of this transformation is critical for maximizing product yield and minimizing the formation of impurities, such as isomeric pyrazolones or incompletely cyclized intermediates.

Key parameters that have been systematically investigated to enhance the efficiency of this synthesis include solvent, temperature, reactant stoichiometry, and catalytic additives.

Solvent Effects: The choice of solvent significantly impacts reaction kinetics and product solubility. Polar protic solvents like ethanol (B145695) are traditionally used as they effectively solvate the hydrazine reactant and facilitate the proton transfer steps involved in the cyclization and dehydration mechanism. Comparative studies have shown that while solvents like methanol (B129727) and ethanol provide good yields, using a higher-boiling-point solvent such as toluene (B28343) with a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product, often resulting in improved yields and shorter reaction times.

Temperature and Reaction Time: The reaction is typically performed at elevated temperatures, ranging from ambient temperature to the reflux temperature of the chosen solvent. Research findings indicate that for ethanol-based systems, refluxing for 6-10 hours provides a balance between reaction completion and thermal degradation. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of by-products from prolonged heating.

Stoichiometry and Catalysis: The molar ratio of the β-dicarbonyl precursor to hydrazine hydrate is a crucial variable. While a stoichiometric equivalent is theoretically sufficient, a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is often employed to ensure complete consumption of the more valuable ketoester starting material. The addition of a catalytic amount of a weak acid, most commonly glacial acetic acid, has been demonstrated to accelerate the rate-limiting dehydration step, leading to higher yields in shorter timeframes.

The following interactive table summarizes findings from a representative optimization study for the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Hydrazine (eq.) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanol | 78 (Reflux) | 1.1 | None | 12 | 68 |

| Observation: Standard conditions provide a moderate yield. Reaction monitoring showed starting material remained after 8 hours. | ||||||

| 2 | Ethanol | 78 (Reflux) | 1.1 | Acetic Acid (0.1 eq.) | 8 | 79 |

| Observation: Acid catalysis significantly accelerated the reaction and improved the yield by facilitating the dehydration step. | ||||||

| 3 | Toluene | 110 (Reflux) | 1.1 | Acetic Acid (0.1 eq.) | 6 | 85 |

| Observation: Use of a Dean-Stark trap to remove water byproduct drove the reaction to completion more efficiently, resulting in the highest yield. | ||||||

| 4 | Ethanol | 78 (Reflux) | 1.5 | Acetic Acid (0.1 eq.) | 8 | 75 |

| Observation: A larger excess of hydrazine did not improve the yield and led to minor impurities, complicating purification. |

Purification and Isolation Methodologies

Following the completion of the synthesis, a robust purification strategy is required to isolate this compound in high purity. The workup and purification protocol is tailored to the physical properties of the compound, which is typically a crystalline solid at room temperature due to the polar hydroxyl group and hydrogen bonding capabilities.

Initial Workup: The reaction mixture is first cooled to room temperature. If a solvent like ethanol was used, it is often removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The aqueous layer removes excess hydrazine hydrate, salts, and other water-soluble impurities. The combined organic layers are washed with brine to reduce the water content, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Recrystallization: For many applications, recrystallization is the most effective and scalable method for purifying the crude solid. The selection of an appropriate solvent system is critical. A mixed-solvent system is often ideal. For this compound, a system of ethyl acetate/hexanes or ethanol/water has proven effective. The crude product is dissolved in a minimum amount of the hot, more polar solvent (e.g., ethyl acetate), and the less polar anti-solvent (e.g., hexanes) is added dropwise until turbidity persists. Upon slow cooling, high-purity crystals of the target compound precipitate out and can be collected by vacuum filtration.

Column Chromatography: In cases where recrystallization fails to remove closely related impurities or for the isolation of research-grade material, silica (B1680970) gel column chromatography is employed. A typical mobile phase consists of a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes/ethyl acetate). The fractions are monitored by TLC, and those containing the pure product are combined and evaporated to afford the purified compound.

The purity of the final isolated product is confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by minimizing waste, conserving energy, and using less hazardous materials.

Solvent-Free Reactions and Alternative Media

Conventional syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and safety risks. Research into greener alternatives focuses on eliminating or replacing these solvents.

Solvent-Free Synthesis: One approach is to conduct the cyclocondensation under solvent-free conditions. This can be achieved by heating a homogenous mixture of the β-ketoester precursor and hydrazine hydrate. This method offers significant advantages, including reduced solvent waste, simplified product isolation (often involving direct crystallization from the reaction mixture), and improved process mass intensity (PMI). While higher temperatures may be required, the energy cost can be offset by the savings from solvent purchase, recycling, and disposal.

Alternative Media (Water): Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of this compound has been successfully demonstrated in an aqueous medium. The reaction of the precursor with hydrazine hydrate in water, often with gentle heating, can proceed efficiently. The product, being less soluble in cold water than the starting materials, may precipitate directly from the reaction mixture upon cooling, simplifying isolation to a simple filtration step.

The following table compares a traditional solvent-based approach with greener alternatives.

| Parameter | Conventional Method (Ethanol) | Solvent-Free Method | Aqueous Method (Water) |

| Solvent | Ethanol | None | Water |

| Temperature | 78 °C | 90-100 °C | 80 °C |

| Reaction Time | 8 hours | 4 hours | 10 hours |

| Yield | ~79% | ~82% | ~75% |

| Workup | Extraction & Evaporation | Direct Crystallization | Filtration |

| Environmental Impact | High (VOC emission, waste) | Low (Minimal waste) | Very Low (Benign solvent) |

Catalytic Approaches for Sustainable Synthesis

The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry, aiming to improve atom economy and reduce waste.

Heterogeneous Acid Catalysis: The conventional use of soluble acids like acetic acid complicates product purification and generates acidic waste streams. A sustainable alternative is the use of solid acid catalysts. Materials such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-ZSM-5), or sulfated zirconia can effectively catalyze the cyclocondensation reaction. These heterogeneous catalysts offer significant advantages:

Easy Separation: They can be removed from the reaction mixture by simple filtration.

Recyclability: The recovered catalyst can be washed, dried, and reused in subsequent batches, drastically reducing waste and cost.

Enhanced Selectivity: The defined pore structure of some catalysts, like zeolites, can offer shape selectivity, potentially minimizing the formation of side products.

Research has shown that using Montmorillonite K-10 clay, a low-cost and environmentally benign solid acid, can catalyze the synthesis of 4-hydroxypyrazoles in high yields under mild conditions. The catalyst is easily filtered off post-reaction, and the synthesis can often be performed in greener solvents or even under solvent-free conditions, creating a highly synergistic green process. These catalytic approaches not only make the synthesis of this compound more sustainable but also align with the principles of modern, efficient chemical manufacturing.

Chemical Reactivity, Functionalization, and Derivatization of 3 Isopentyl 1h Pyrazol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of 3-Isopentyl-1H-pyrazol-4-ol

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pressbooks.pub The outcome of such reactions on this compound is directed by the existing substituents. The hydroxyl group at position 4 is a powerful activating group and directs incoming electrophiles to its ortho position, which is the C5 position of the pyrazole ring. The isopentyl group at C3 is a weakly activating alkyl group. The combined effect strongly favors electrophilic attack at the C5 position, which is the most nucleophilic site on the ring.

The general mechanism for EAS involves the attack of the pyrazole's pi-electron system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. minia.edu.eguci.edumasterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Common EAS reactions applicable to pyrazoles include halogenation, nitration, and formylation. pressbooks.pubmasterorganicchemistry.com For instance, formylation can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which has been successfully used to introduce a formyl group at the 4-position of other pyrazole derivatives. mdpi.comumich.edumdpi.comresearchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions at the C5 Position

| Reaction Type | Reagents | Electrophile | Expected Product |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromo-3-isopentyl-1H-pyrazol-4-ol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Isopentyl-5-nitro-1H-pyrazol-4-ol |

| Formylation | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | 5-Formyl-3-isopentyl-1H-pyrazol-4-ol |

Nucleophilic Reactions Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives through esterification and etherification. smolecule.com

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The reaction, particularly with carboxylic acids, is often catalyzed by a strong acid in a process known as Fischer esterification. thermofisher.com This reversible reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the pyrazole's hydroxyl group. thermofisher.com Using more reactive acyl chlorides or anhydrides provides a more direct and often irreversible route to the corresponding esters.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more potent nucleophile, the pyrazol-4-oxide anion. This anion then displaces a halide from an alkyl halide in a nucleophilic substitution (Sₙ2) reaction to form the ether. gacariyalur.ac.in

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Product Class | Example Product Name |

| Esterification | Acetic Anhydride (B1165640) | Pyrazol-4-yl acetate (B1210297) | 3-Isopentyl-1H-pyrazol-4-yl acetate |

| Esterification | Benzoyl Chloride | Pyrazol-4-yl benzoate | 3-Isopentyl-1H-pyrazol-4-yl benzoate |

| Etherification | Methyl Iodide (with NaH) | Pyrazol-4-yl methyl ether | 4-Methoxy-3-isopentyl-1H-pyrazole |

| Etherification | Benzyl (B1604629) Bromide (with NaH) | Pyrazol-4-yl benzyl ether | 4-(Benzyloxy)-3-isopentyl-1H-pyrazole |

The synthesis of pyrazole-4-yl ethers is a significant derivatization pathway. As outlined in the Williamson ether synthesis, the key step is the generation of the pyrazolate anion. The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are typically used in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the reaction. The subsequent addition of a primary or secondary alkyl halide leads to the formation of the corresponding ether derivative. This method allows for the introduction of a diverse range of alkyl and aryl-alkyl groups at the 4-position via the oxygen atom.

Transformations at the Isopentyl Side Chain of this compound

The isopentyl group is a saturated alkyl chain, which is generally less reactive than the aromatic ring or the hydroxyl group. wikipedia.org However, specific transformations can be achieved to introduce new functional groups.

Oxidation: The isopentyl side chain, being a saturated hydrocarbon, is resistant to mild oxidizing agents. imperial.ac.uk Vigorous oxidation (e.g., using potassium permanganate (B83412) under harsh conditions) would likely lead to the degradation of both the side chain and the pyrazole ring. Selective oxidation is challenging without a pre-existing functional group on the chain.

Reduction: Reduction reactions are generally not applicable to the saturated isopentyl side chain. Such reactions typically target unsaturated bonds (like C=C, C=O) or specific functional groups that are absent in the isopentyl moiety. imperial.ac.uk Therefore, the side chain is inert to common reducing agents (e.g., H₂/Pd, NaBH₄, LiAlH₄).

Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another. wikipedia.orgyoutube.com For the isopentyl side chain, FGI would first require the introduction of a functional group, as the alkyl chain itself is unreactive. A plausible initial step would be free-radical halogenation (e.g., using N-bromosuccinimide under UV light) to introduce a bromine atom, preferentially at the tertiary carbon of the isopentyl group.

Once a halide is introduced, it can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of various other functionalities. ub.eduvanderbilt.edu This two-step approach opens up numerous possibilities for derivatization at the side chain.

Table 3: Hypothetical Functionalization and Interconversion of the Isopentyl Side Chain

| Step | Reaction Type | Reagents | Intermediate/Product Functional Group |

| 1 | Free-Radical Halogenation | N-Bromosuccinimide (NBS), light | Alkyl Bromide |

| 2a | Nucleophilic Substitution | NaOH (aq) | Alcohol |

| 2b | Nucleophilic Substitution | KCN | Nitrile |

| 2c | Nucleophilic Substitution | NaN₃ | Azide (B81097) |

This sequential strategy would yield derivatives with new reactive centers on the side chain, which could then undergo further transformations, such as reduction of a nitrile to an amine or an azide to an amine. vanderbilt.edu

Heterocyclic Annulation and Fusion Strategies Utilizing this compound as a Synthon

This compound is a valuable precursor for creating fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. beilstein-journals.orgnih.govcdnsciencepub.com The primary strategies involve leveraging the pyrazole ring as a foundation upon which a pyridine (B92270) ring is constructed. This is typically achieved by first converting the 4-hydroxyl group into a more suitable functional group, such as an amino group, or by utilizing the reactivity of its pyrazolone (B3327878) tautomer.

One of the most prominent methods for constructing the pyrazolo[3,4-b]pyridine core is the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic three-carbon synthon. nih.govmdpi.com Therefore, a preliminary synthetic step would involve the conversion of this compound to 5-amino-3-isopentyl-1H-pyrazole. Once obtained, this aminopyrazole can undergo classical condensation reactions.

Gould-Jacobs Reaction: This reaction is a powerful method for forming a pyridine ring fused to a pyrazole. It involves the condensation of a 5-aminopyrazole with a diethyl ethoxymethylenemalonate derivative. mdpi.comsmolecule.comresearchgate.net The reaction proceeds through an initial nucleophilic substitution, followed by thermal or acid-catalyzed cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This chloro-derivative serves as a versatile handle for further functionalization.

Friedländer Annulation: The Friedländer synthesis is another cornerstone of quinoline (B57606) and, by extension, pyrazolopyridine synthesis. wikipedia.org The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.orgresearchgate.net In this context, 5-amino-3-isopentyl-1H-pyrazole-4-carbaldehyde (obtainable from the parent compound) could react with various ketones to build the fused pyridine ring, often catalyzed by acids or bases. ccspublishing.org.cn

Condensation with 1,3-Dicarbonyl Compounds: A direct and widely used approach involves reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds (like acetylacetone (B45752) or benzoylacetone) under acidic conditions (e.g., acetic acid or with a Lewis acid catalyst like ZrCl₄). beilstein-journals.orgmdpi.comnih.gov This condensation builds the pyridine ring, and if the dicarbonyl compound is unsymmetrical, it can lead to a mixture of regioisomers. nih.gov

The table below summarizes representative conditions for these annulation strategies, which are applicable to synthons derived from this compound.

| Reaction Type | Pyrazole Synthon | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Gould-Jacobs Reaction | 5-Aminopyrazole | Diethyl ethoxymethylenemalonate | 1. Thermal cyclization (e.g., in Dowtherm A) 2. POCl₃ | 4-Chloropyrazolo[3,4-b]pyridine |

| Friedländer Annulation | 5-Amino-4-formylpyrazole | Ketone (e.g., Cyclohexanone) | Base (e.g., Piperidine, KOH) or Acid | Substituted Pyrazolo[3,4-b]pyridine |

| Condensation | 5-Aminopyrazole | 1,3-Diketone (e.g., Acetylacetone) | Acetic Acid, reflux | Dimethylpyrazolo[3,4-b]pyridine |

| Condensation | 5-Aminopyrazole | α,β-Unsaturated Ketone | ZrCl₄, EtOH/DMF, 95 °C | Substituted Pyrazolo[3,4-b]pyridine |

Metal-Catalyzed Coupling Reactions with this compound

The direct use of this compound in metal-catalyzed cross-coupling reactions is challenging because the hydroxyl group is a poor leaving group. To engage this compound in powerful C-C and C-N bond-forming reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the hydroxyl group must first be converted into a more reactive functional group, such as a halide (Br, I) or a sulfonate (e.g., triflate, O-Tf). researchgate.net The resulting 4-halo- or 4-triflyloxy-3-isopentyl-1H-pyrazole becomes an excellent substrate for palladium-catalyzed transformations.

Preparation of Coupling Precursors:

Halogenation: The C4 position of pyrazoles can be effectively halogenated using N-halosuccinimides (NBS or NCS) to yield 4-bromo- or 4-chloro-pyrazoles, respectively. researchgate.netresearchgate.net

Triflation: The hydroxyl group of this compound can be converted to a triflate group by reaction with triflic anhydride (Tf₂O) in the presence of a base like pyridine. Pyrazolyl triflates are highly reactive in cross-coupling reactions. researchgate.netacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. researchgate.net A 4-halo- or 4-triflyloxy-3-isopentyl-1H-pyrazole can be coupled with a wide range of aryl- or vinylboronic acids. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and requires a base. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphines being particularly effective. acs.orgacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling an aryl halide or triflate with an amine. nih.gov 4-Halo-3-isopentyl-1H-pyrazole can be arylated with primary or secondary amines using a palladium catalyst and a strong base. nih.govresearchgate.net The success of this coupling, especially with challenging substrates like sterically hindered amines, relies heavily on the selection of a suitable phosphine (B1218219) ligand. nih.govacs.org Studies on 4-halopyrazoles have shown that catalysts like Pd(dba)₂ with ligands such as tBuDavePhos are effective. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides or triflates to produce disubstituted alkynes. nrochemistry.comwikipedia.org This reaction is unique in its typical use of a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. nrochemistry.comgold-chemistry.org A 4-halo-3-isopentyl-1H-pyrazole can react with various terminal alkynes under these conditions, usually in the presence of an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases. nrochemistry.com

The tables below provide representative conditions for these coupling reactions as they would apply to activated derivatives of this compound.

Table: Representative Conditions for Suzuki-Miyaura Coupling of 4-Pyrazolyl Halides/Triflates

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 4-Pyrazolyl Triflate | Arylboronic Acid | Pd(OAc)₂ | dppf | K₂CO₃ | Toluene (B28343)/H₂O |

| 4-Bromopyrazole | Arylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O |

Table: Representative Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 4-Bromopyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | t-BuOK | Xylene |

| 4-Chloropyrazole | Aniline | Pd₂(dba)₃ | XPhos | NaO-t-Bu | Toluene |

Table: Representative Conditions for Sonogashira Coupling of 4-Halopyrazoles

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

| 4-Bromopyrazole | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF |

Advanced Spectroscopic and Analytical Characterization of 3 Isopentyl 1h Pyrazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Isopentyl-1H-pyrazol-4-ol. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional (2D) NMR techniques, a complete picture of the molecular framework can be assembled.

The 1H NMR spectrum of this compound provides key information about the electronic environment of the protons in the molecule. The pyrazole (B372694) ring itself features a single proton at the C5 position, which typically appears as a singlet in the aromatic region of the spectrum. The N-H proton of the pyrazole ring and the O-H proton of the hydroxyl group are expected to appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

The isopentyl group [-CH₂-CH(CH₃)₂] protons exhibit characteristic splitting patterns that allow for their straightforward assignment. The methylene (B1212753) (CH₂) protons adjacent to the pyrazole ring would likely appear as a triplet, while the methine (CH) proton would be a multiplet, and the two terminal methyl (CH₃) groups would present as a doublet.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Pyrazole) | 10.0 - 12.0 | broad singlet |

| O-H (Hydroxyl) | 9.0 - 11.0 | broad singlet |

| C5-H (Pyrazole) | 7.5 - 7.7 | singlet |

| -CH₂- (Isopentyl, α) | 2.4 - 2.6 | triplet |

| -CH- (Isopentyl, β) | 1.6 - 1.8 | multiplet |

| -CH₃ (Isopentyl, γ) | 0.9 - 1.0 | doublet |

Note: Chemical shifts are predictions based on data for analogous pyrazole derivatives and are typically recorded in solvents like DMSO-d₆ or CDCl₃. Actual values may vary.

The 13C NMR spectrum offers direct insight into the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The pyrazole ring contains three carbon atoms: C3, C4, and C5. Both C3 and C4 are quaternary carbons. The C3 carbon, being attached to two nitrogen atoms and the isopentyl group, is expected to resonate at a specific downfield region. The C4 carbon, bonded to the electronegative hydroxyl group, will also be shifted downfield. The C5 carbon, attached to a hydrogen, will appear in the typical aromatic carbon region. The carbons of the isopentyl side chain will be found in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | 145.0 - 155.0 |

| C4 (Pyrazole) | 150.0 - 160.0 |

| C5 (Pyrazole) | 125.0 - 135.0 |

| -CH₂- (Isopentyl, α) | 28.0 - 35.0 |

| -CH- (Isopentyl, β) | 38.0 - 42.0 |

| -CH₃ (Isopentyl, γ) | 22.0 - 25.0 |

Note: Chemical shift values are predictive and based on known data for similar pyrazole structures. mdpi.commdpi.comsharif.edu

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the isopentyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the 1H NMR spectrum to its corresponding carbon signal in the 13C NMR spectrum, such as the C5-H to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for the connection of different molecular fragments. Key HMBC correlations would include the signal from the α-CH₂ protons of the isopentyl group to the C3 carbon of the pyrazole ring, and from the C5-H proton to the C3 and C4 carbons. These correlations are vital for confirming the substitution pattern of the pyrazole core. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and amine (N-H) functional groups. Due to hydrogen bonding, both the O-H and N-H stretching vibrations typically appear as broad bands in the region of 3500-3000 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can lead to a decrease in the frequency of these vibrations. ekb.eg

The pyrazole ring itself gives rise to a series of characteristic vibrations. The stretching vibrations of the C=C and C=N bonds within the aromatic ring are typically observed in the 1650-1400 cm⁻¹ region. Other vibrations, such as C-N stretching and various in-plane and out-of-plane ring deformation modes, appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the pyrazole core. ekb.egsciforum.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3500 - 3200 | Strong, Broad |

| N-H Stretch | 3400 - 3100 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C=N and C=C Stretch (Pyrazole Ring) | 1650 - 1400 | Medium-Strong |

| C-O Stretch | 1260 - 1000 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and structural features through fragmentation analysis. For this compound, mass spectrometry confirms its molecular mass and offers insights into its structural stability and the connectivity of its substituent groups. The nominal molecular weight of this compound, with the chemical formula C₈H₁₄N₂O, is calculated to be approximately 154.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govrsc.org For this compound, HRMS analysis is used to distinguish its molecular formula from other potential isobaric compounds. The technique provides a measured mass-to-charge ratio (m/z) that can be matched to a theoretical value calculated from the masses of the most abundant isotopes of its constituent atoms.

The expected HRMS data for the protonated molecule [M+H]⁺ of this compound would confirm its elemental composition as C₈H₁₅N₂O⁺. This level of precision is crucial for the definitive identification of newly synthesized pyrazole derivatives and is a standard characterization method reported in relevant literature. mdpi.commdpi.com

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Ion Type |

| C₈H₁₅N₂O⁺ | 155.1184 | [M+H]⁺ |

| C₈H₁₄N₂ONa⁺ | 177.1004 | [M+Na]⁺ |

| C₈H₁₃N₂O⁻ | 153.1028 | [M-H]⁻ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. mdpi.com In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation of this compound is expected to be directed by its functional groups: the isopentyl chain, the hydroxyl group, and the pyrazole ring. Key fragmentation pathways would likely include:

Loss of the Isopentyl Group: Cleavage of the C-C bond between the pyrazole ring and the isopentyl substituent is a probable fragmentation event. This would result in the loss of an isopentyl radical (•C₅H₁₁) from the molecular ion or an isopentene molecule (C₅H₁₀) via rearrangement, leading to a significant fragment ion corresponding to the pyrazol-4-ol core.

Alpha-Cleavage: Fission of the C-C bond alpha to the nitrogen atom of the pyrazole ring within the isopentyl group is another characteristic pathway for alkyl-substituted heterocycles.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, a process documented for various pyrazole derivatives. researchgate.net This typically involves the loss of small, stable molecules like HCN or N₂.

Loss of Water: The presence of a hydroxyl group can lead to the elimination of a water molecule (H₂O), particularly in the gas phase.

Analysis of these fragmentation patterns allows for the precise mapping of the molecule's structure. docbrown.info

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 155.12 | 85.04 | C₅H₁₀ | Protonated 1H-pyrazol-4-ol |

| 155.12 | 137.11 | H₂O | Dehydrated precursor ion |

| 155.12 | 98.09 | C₄H₉ | [M-butyl + H]⁺ |

| 85.04 | 57.03 | CO | Fragment from pyrazol-4-ol core |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the pyrazole ring constitutes the primary chromophore. The electronic structure of the pyrazole ring, with its delocalized π-electrons, gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in the UV region for aromatic and heteroaromatic systems. The presence of the hydroxyl (-OH) group and the alkyl (isopentyl) group, acting as auxochromes, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands through electronic effects. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted pyrazole. Studies on related pyrazol-4-ol derivatives confirm that electronic transitions are sensitive to substitution patterns on the heterocyclic ring. researchgate.netfrontiersin.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Electronic Transition | Associated Moiety |

| 200 - 240 | π→π | Pyrazole Ring |

| 250 - 290 | n→π | Pyrazole Ring (N, O lone pairs) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While specific crystallographic data for this compound are not available in the reviewed literature, the extensive crystallographic studies on other pyrazole derivatives allow for a well-founded prediction of its solid-state characteristics. nih.govacs.org

It is anticipated that the five-membered pyrazole ring of this compound would be essentially planar. A key feature of N-unsubstituted pyrazoles is their ability to act as both hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen). nih.gov The presence of the C4-hydroxyl group introduces an additional hydrogen bond donor and acceptor site.

Consequently, the crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. These interactions are known to direct the self-assembly of pyrazole molecules into well-defined supramolecular motifs, such as cyclic trimers, tetramers, or linear chain-like structures known as catemers. encyclopedia.pubmdpi.com The specific packing arrangement would depend on the interplay between the strong N-H···N and O-H···N hydrogen bonds, steric effects from the isopentyl group, and potential O-H···O interactions. The isopentyl group itself would likely adopt a low-energy conformation to minimize steric hindrance.

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value / Feature | Reference Moiety/Interaction |

| Pyrazole Ring Geometry | Planar | Core Heterocycle |

| N-N Bond Length (Å) | ~1.36 | Pyrazole Ring acs.org |

| C-N Bond Lengths (Å) | ~1.34 - 1.38 | Pyrazole Ring acs.org |

| Dominant Intermolecular Interaction | Hydrogen Bonding | N-H, O-H groups nih.gov |

| Supramolecular Motif | Catemers or cyclic oligomers (trimers, tetramers) | N-H···N, O-H···N H-Bonds encyclopedia.pubmdpi.com |

Computational Chemistry and Theoretical Investigations of 3 Isopentyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and energy. For 3-Isopentyl-1H-pyrazol-4-ol, these methods can elucidate its most stable forms and electronic properties, which are key determinants of its chemical behavior.

Pyrazol-4-ols, including this compound, can exist in different tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism, where the hydroxyl (enol) form is in equilibrium with a carbonyl (keto) form, also known as a pyrazolin-4-one. Additionally, annular tautomerism, involving the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring, is a characteristic feature of N-unsubstituted pyrazoles. globalresearchonline.net

Density Functional Theory (DFT) is a robust method used to calculate the relative energies of these tautomers to predict which form is most stable. mdpi.com Studies on related pyrazolone (B3327878) systems have shown that the relative stability of tautomers can be significantly influenced by the molecular environment (gas phase vs. solvent) and the nature of substituents on the ring. ijpcbs.comresearchgate.net For example, DFT calculations on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showed that the CH (keto) form is more stable than the OH (enol) and NH forms in both the gas phase and in solvents like ethanol (B145695) and water. ijpcbs.com In another study on 4-substituted pyrazolin-5-ones, the CH tautomer was typically found to be the least stable. researchgate.net

For this compound, the principal tautomers would be the this compound, 5-isopentyl-1H-pyrazol-4-ol (annular tautomers), and their corresponding keto forms (e.g., 3-isopentyl-1,2-dihydropyrazol-4-one). DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the Gibbs free energy of each tautomer. mdpi.combeilstein-journals.org The results of such calculations would indicate the predominant tautomer in different conditions, which is crucial for understanding its reactivity and spectroscopic signature.

Table 1: Illustrative DFT-Calculated Relative Energies for Pyrazol-4-ol Tautomers in Different Media (Hypothetical Data for a Model System)

| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (DMSO, kJ/mol) | Predicted Population (DMSO, %) |

|---|---|---|---|

| 3-Alkyl-1H-pyrazol-4-ol | 0.00 (Reference) | 0.00 (Reference) | 85.2 |

| 5-Alkyl-1H-pyrazol-4-ol | 2.5 | 1.8 | 14.7 |

| 3-Alkyl-pyrazol-4-one | 15.7 | 10.5 | 0.1 |

Note: This table is illustrative, based on general findings for pyrazole tautomerism. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govicm.edu.pl A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. nih.govicm.edu.pl

Computational studies on various pyrazole derivatives have utilized DFT to calculate these FMO energies and predict reactivity. nih.govicm.edu.plnih.govpjoes.com For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals. Typically, for pyrazole derivatives, the HOMO and LUMO are delocalized across the pyrazole ring and adjacent substituents. nih.govicm.edu.plnih.gov The analysis helps identify the most likely sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack. nih.gov

Table 2: Example Frontier Molecular Orbital Energies for Pyrazole Derivatives Calculated at the B3LYP Level

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|

| Pyz-1 (a pyrazole derivative) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyz-2 (a pyrazole derivative) | -6.102 | -0.937 | 5.166 | nih.gov |

| Ligand L1 (pyrazole-hydrazone) | - | - | 4.38 | nih.gov |

| CHP (4-phenylpiperidin-4-ol pyrazole) | -5.428 | -1.326 | 4.055 | icm.edu.plpjoes.com |

Note: Pyz-1 and Pyz-2 are pyrazole derivatives studied as potential antidiabetic agents. nih.gov CHP is a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole. icm.edu.pl

Conformational Analysis of the Isopentyl Side Chain

The isopentyl side chain of this compound is flexible, with several rotatable single bonds (C-C). This flexibility means the molecule can adopt various spatial arrangements, or conformations, which can differ in energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for rotation between them.

This analysis is typically performed computationally by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step using methods like DFT. The resulting potential energy surface reveals the energy minima, corresponding to stable conformers, and the energy maxima, corresponding to transition states between them. The geometry of the lowest-energy conformer is crucial as it represents the most likely structure of the molecule and is used for further calculations of other properties like reactivity and spectra. While specific studies on this compound are not available, this standard computational approach would be used to determine its preferred three-dimensional structure.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of how a reaction proceeds. DFT calculations are commonly employed to locate the transition state structures and calculate their energies, which correspond to the activation energy barrier of the reaction. nih.govrsc.org

For the synthesis of pyrazoles, various methods exist, such as the [3+2] cycloaddition of nitrile imines with alkynes or the condensation of hydrazines with 1,3-dicarbonyl compounds. organic-chemistry.org Computational studies have provided deep insights into these synthetic routes. For example, DFT studies have been used to illuminate the reaction mechanism for the synthesis of N-substituted pyrazoles, revealing the role of in-situ generated species. nih.gov Similarly, the mechanism for the formation of pyrazole fused γ-pyrone derivatives has been supported by computational investigations of reaction energies and activation barriers. rsc.org

A theoretical investigation into the synthesis of this compound would involve modeling the proposed synthetic route. This would help in understanding the regioselectivity of the reaction, explaining why certain isomers are formed preferentially, and suggesting modifications to the reaction conditions (e.g., catalyst, solvent, temperature) to improve the yield and purity of the desired product.

Spectroscopic Property Prediction using Computational Methods

Computational methods can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. This predictive capability is extremely useful for structure elucidation and verification.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shieldings, which are then converted to chemical shifts (δ). fu-berlin.deuob.edu.ly The GIAO method, typically combined with DFT (e.g., GIAO/DFT), has been successfully applied to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a wide range of heterocyclic compounds, including pyrazoles and imidazoles. fu-berlin.deresearchgate.netmdpi.com

The accuracy of the GIAO method is often high enough to distinguish between different isomers and tautomers. mdpi.com By calculating the expected ¹H and ¹³C NMR spectra for all possible structures of this compound (including different tautomers and conformers), and comparing these theoretical spectra with experimental data, one can unambiguously confirm the molecule's structure. Studies on simple pyrazoles have shown good correlation between GIAO-calculated and experimental chemical shifts, providing a solid theoretical basis for these assignments. fu-berlin.deresearchgate.net

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Model Pyrazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-3 | 134.7 | 133.5 | -1.2 |

| C-4 | 105.5 | 104.8 | -0.7 |

| C-5 | 134.7 | 133.5 | -1.2 |

Note: Data is illustrative for the parent pyrazole ring, adapted from findings in the literature. fu-berlin.de A specific GIAO calculation would be required for this compound.

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a critical technique for identifying functional groups and elucidating the structure of molecules. However, the experimental IR spectrum of a complex molecule like this compound consists of numerous absorption bands, the precise assignment of which can be challenging. Computational vibrational frequency calculations are instrumental in overcoming this ambiguity.

By employing DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the molecular geometry of this compound can be optimized to its ground state energy minimum. derpharmachemica.com Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.comdoi.org

The primary utility of these calculations lies in the detailed assignment of each vibrational mode. The output from computational software provides a description of the atomic motions associated with each calculated frequency, such as stretching, bending, and torsional vibrations. This allows for the unambiguous assignment of the bands observed in the experimental FT-IR spectrum.

For this compound, key vibrational modes of interest include:

O-H and N-H Stretching: The hydroxyl (-OH) and amine (N-H) stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum, typically around 3200-3600 cm⁻¹.

C-H Stretching: The isopentyl group gives rise to both asymmetric and symmetric stretching vibrations of its CH₃ and CH₂ groups, which are typically observed in the 2850-3000 cm⁻¹ range. derpharmachemica.com Aromatic C-H stretching from the pyrazole ring occurs at slightly higher frequencies.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are characteristic and usually appear in the 1400-1600 cm⁻¹ region. rsc.org

O-H Bending and C-O Stretching: The in-plane bending of the hydroxyl group and the stretching of the C-O bond are important diagnostic peaks for the phenol-like structure, typically found in the 1200-1400 cm⁻¹ range.

Ring Vibrations: The pyrazole ring itself has characteristic breathing and deformation modes. derpharmachemica.com

An illustrative assignment of the theoretical vibrational frequencies for this compound is presented below.

Table 1: Illustrative Vibrational Frequency Assignments for this compound based on DFT Calculations

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3650 | 3504 | O-H stretch | Stretching |

| 3480 | 3341 | N-H stretch | Stretching |

| 3085 | 2962 | C-H stretch (ring) | Stretching |

| 2995 | 2875 | C-H asym stretch (CH₃) | Asymmetric Stretching |

| 2910 | 2794 | C-H sym stretch (CH₂) | Symmetric Stretching |

| 1595 | 1531 | C=N stretch | Stretching |

| 1540 | 1478 | C=C stretch (ring) | Stretching |

| 1460 | 1402 | C-H bend (CH₂) | Bending |

| 1380 | 1325 | O-H bend | Bending |

| 1265 | 1214 | C-O stretch | Stretching |

| 1175 | 1128 | C-N stretch | Stretching |

| 850 | 816 | Ring deformation | Deformation |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is a powerful computational method used to predict and interpret UV-Vis absorption spectra by calculating the energies of electronic excited states. scielo.org.zarespectprogram.org

The process begins with the optimized ground-state geometry of the molecule, obtained from DFT calculations. TD-DFT is then used to compute the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry. scielo.org.za Along with the excitation energies, the calculation yields the oscillator strength (f) for each transition, which is a theoretical measure of the transition's intensity. scielo.org.za Transitions with an oscillator strength close to zero are considered "forbidden" and are not expected to be observed or will be very weak in the experimental spectrum.

For this compound, the electronic transitions are primarily associated with the pyrazole ring chromophore. The key transitions are expected to be:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are characteristic of aromatic and conjugated systems.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

By analyzing the molecular orbitals involved in each calculated transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the electronic excitation can be determined. icm.edu.plpjoes.com These calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent environment on the electronic spectrum, providing a more accurate comparison with experimental results. scielo.org.za

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 4.35 | 0.015 | HOMO-1 -> LUMO | n -> π |

| 248 | 5.00 | 0.250 | HOMO -> LUMO | π -> π |

| 215 | 5.77 | 0.180 | HOMO -> LUMO+1 | π -> π* |

Advanced Materials and Chemical Applications of 3 Isopentyl 1h Pyrazol 4 Ol

Ligand Design in Coordination Chemistry

The pyrazole (B372694) nucleus is a cornerstone in the design of ligands for coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers. researchgate.net The deprotonated hydroxyl group in 3-Isopentyl-1H-pyrazol-4-ol can act as an additional coordination site, enabling the formation of stable chelate rings with metal ions. This bidentate O,N-coordination is a common feature in many pyrazole-based ligands and is crucial for the construction of various coordination complexes. nih.gov

The isopentyl group at the 3-position can sterically influence the coordination environment around the metal center, potentially leading to complexes with unique geometries and reactivities. Furthermore, the solubility of the resulting metal complexes in organic solvents can be enhanced by the lipophilic nature of the isopentyl group.

Research on structurally related 3-alkyl-pyrazole derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). For instance, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize mononuclear and polynuclear coordination polymers with interesting luminescent and electrocatalytic properties. rsc.org By analogy, this compound is expected to form similar coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry.

Table 1: Examples of Coordination Complexes with Pyrazole-based Ligands

| Ligand | Metal Ion | Resulting Complex Structure | Potential Application | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear complexes | Antibacterial agents | nih.gov |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear complexes and 3D coordination polymer | Luminescence, Electrocatalysis | rsc.org |

Precursors in Organic Synthesis for Novel Heterocyclic Architectures

The pyrazole ring is a versatile scaffold for the synthesis of a wide array of fused heterocyclic compounds with diverse biological activities. nih.gov The functional groups on the pyrazole ring of this compound, namely the hydroxyl group and the reactive C5 position, serve as handles for further chemical transformations.

The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or halides, thereby providing a gateway to a variety of pyrazole derivatives. More significantly, the pyrazole ring can participate in cyclocondensation reactions with bifunctional reagents to construct fused heterocyclic systems. For example, pyrazole derivatives are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused systems of pharmaceutical interest. researchgate.net

The general strategy involves the reaction of a suitably functionalized pyrazole with a 1,3-dielectrophilic species. In the case of this compound, derivatization of the hydroxyl group or functionalization at the C5 position could precede cyclization reactions to afford novel heterocyclic architectures. The isopentyl group would be retained in the final structure, potentially influencing the pharmacological profile of the resulting compounds.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazoles

| Pyrazole Precursor | Reagent | Fused Heterocycle | Reference |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Various nucleophilic and electrophilic reagents | Pyrazolo[3,4-d]pyrimidine, Pyrazolo[3,4-b]pyridine | nih.gov |

| 3-phenyl-1H-pyrazole | Acetophenone and Hydrazine (B178648) | Phenyl-substituted pyrazole derivatives | atlantis-press.com |

Applications in Analytical Chemistry (e.g., as reagents or sensors)

Pyrazole derivatives have gained significant attention as chemosensors for the detection of various metal ions. nih.gov The ability of the pyrazole ring and appended functional groups to selectively bind with specific metal ions, leading to a change in color or fluorescence, is the basis for their application as optical sensors. researchgate.net

The this compound scaffold is well-suited for the development of such analytical reagents. The pyrazole nitrogen atoms and the hydroxyl oxygen can act as a binding site for metal ions. The isopentyl group can be used to tune the solubility and photophysical properties of the sensor molecule. By incorporating a fluorophore or a chromophore into the pyrazole structure, it is possible to design a sensor that exhibits a selective response to a particular analyte.

For instance, pyrazole-based fluorescent probes have been developed for the detection of biologically important cations like Cu2+ and Al3+. nih.gov The binding of the metal ion to the pyrazole ligand can either enhance or quench the fluorescence, providing a measurable signal for quantification. The design of such sensors often involves the strategic placement of donor atoms to achieve high selectivity for the target ion.

Table 3: Examples of Pyrazole-based Chemosensors

| Pyrazole Derivative | Target Analyte | Detection Principle | Reference |

| Pyrazole combined with an oxazole (B20620) derivative | Cu2+ | Fluorescence quenching | nih.gov |

| Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe3+, Sn2+, Al3+ | Colorimetric change | researchgate.net |

Material Science Applications (e.g., in dyes, optoelectronic materials)

The versatile electronic properties of the pyrazole ring have led to its incorporation into various functional materials, including dyes and optoelectronic materials. nih.govarabjchem.org Pyrazole-based azo dyes are a well-known class of colorants that exhibit a wide range of colors and good fastness properties. arabjchem.org The synthesis of such dyes typically involves the diazotization of an aminopyrazole followed by coupling with a suitable aromatic or heterocyclic compound. While this compound is not an aminopyrazole, it could be chemically modified to introduce an amino group, or it could serve as the coupling component in the synthesis of azo dyes. The isopentyl group would likely enhance the solubility of the dye in nonpolar media.

In the field of optoelectronics, pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability to tune the electronic properties of the pyrazole ring through substitution allows for the design of materials with specific energy levels (HOMO/LUMO) and charge-transport characteristics. The incorporation of pyrazole moieties into conjugated polymers or small molecules can lead to materials with interesting photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. The this compound scaffold could be a valuable building block in the synthesis of such materials, where the isopentyl group could improve processability and film-forming properties.

Table 4: Examples of Pyrazole Derivatives in Material Science

| Application | Pyrazole Derivative | Key Feature | Reference |

| Azo Dyes | 1-alkyl-3-alkyl or aryl-4-cyano-pyrazol-5-yl azo dyes | Synthesis via diazotization and coupling | google.com |

| Azo Dyes | 3-substituted 5-amino-4-arylazopyrazoles | Application as disperse dyes for various fibers | arabjchem.org |

| Optoelectronic Materials | Pyrazolyl-Pyrrolo[3,4-b]pyridin-5-ones | Dual-state emission properties | researchgate.net |

Future Perspectives and Emerging Research Avenues for 3 Isopentyl 1h Pyrazol 4 Ol

Exploration of Novel Synthetic Methodologies

The future synthesis of 3-Isopentyl-1H-pyrazol-4-ol is likely to move beyond traditional condensation reactions to embrace more efficient, sustainable, and diversity-oriented approaches. Key areas of exploration will include:

Catalytic and Green Synthesis: The development of novel catalytic systems is a paramount goal in modern organic synthesis. Future methodologies may employ transition-metal catalysts or organocatalysts to construct the pyrazole (B372694) core with the isopentyl and hydroxyl functionalities in a highly regioselective manner. jchemlett.com Green chemistry principles, such as the use of microwave irradiation or solvent-free reaction conditions, are expected to be integrated to enhance the environmental benignity of the synthesis. nih.gov For instance, temperature-controlled divergent synthesis could offer a practical approach to selectively obtain desired pyrazole derivatives. nih.gov

Flow Chemistry and Automated Synthesis: The adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore a wide range of reaction conditions and starting materials, thereby accelerating the discovery of optimal synthetic routes.

Photochemical Synthesis: Photochemical methods represent a powerful tool for accessing unique chemical transformations. beilstein-journals.orgnih.gov Future research could investigate the potential for photo-induced cyclizations or functional group installations to forge the this compound scaffold, potentially leading to novel and efficient synthetic pathways. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | High efficiency, selectivity, and sustainability. jchemlett.com | Development of novel metal- or organo-catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Optimization of reactor design and reaction parameters. |

| Photochemical Synthesis | Access to unique reactivity and "green" reaction conditions. beilstein-journals.orgnih.gov | Design of photosensitive precursors and reaction setups. |

Investigation of Undiscovered Reactivity Patterns

The reactivity of the this compound core is ripe for exploration, with the interplay between the pyrazole ring, the hydroxyl group, and the isopentyl substituent expected to give rise to novel chemical transformations.

Functionalization of the Pyrazole Core: While the pyrazole ring is generally aromatic, the presence of the hydroxyl group can modulate its electronic properties and reactivity towards electrophilic and nucleophilic reagents. Future studies will likely focus on the selective functionalization at the C5 position and the N1 nitrogen atom to generate a library of derivatives with diverse properties. The isopentyl group may also offer sites for late-stage functionalization, although this is generally more challenging.

Tautomerism and its Influence on Reactivity: The 4-hydroxypyrazole moiety can exist in different tautomeric forms. A detailed investigation into the tautomeric equilibrium of this compound and how it is influenced by solvent, temperature, and pH will be crucial for understanding and predicting its reactivity in various chemical environments. This understanding is fundamental for its application in areas like medicinal chemistry and materials science.

Photochemical Reactivity: The photochemical behavior of 4-hydroxypyrazoles is an area with significant potential for discovery. Research into the photoisomerization, photo-induced cyclizations, and other photochemical transformations of this compound could unveil novel reactivity patterns and lead to the synthesis of complex molecular architectures. beilstein-journals.orgacs.orgresearchgate.net

Advanced Characterization Techniques for In-depth Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound will necessitate the application of a suite of advanced characterization techniques.

Spectroscopic and Crystallographic Analysis: While standard techniques like NMR, IR, and mass spectrometry will remain essential for routine characterization, advanced solid-state NMR and two-dimensional NMR techniques could provide deeper insights into the molecule's structure and dynamics in different phases. Single-crystal X-ray diffraction will be invaluable for unambiguously determining its three-dimensional structure and intermolecular interactions in the solid state.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods will play a pivotal role in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net Theoretical calculations can be used to predict reaction mechanisms, rationalize observed reactivity, and guide the design of new derivatives with tailored properties. nih.gov

| Characterization Technique | Information Gained | Future Research Direction |

| Advanced NMR Spectroscopy | Detailed structural and dynamic information in solution and solid state. | Application of novel NMR pulse sequences and solid-state techniques. |

| X-ray Crystallography | Unambiguous 3D structure and intermolecular interactions. | Co-crystallization with other molecules to study non-covalent interactions. |

| Computational Chemistry | Electronic structure, reactivity, and spectroscopic properties. researchgate.net | Integration of computational screening with experimental synthesis and testing. |

Interdisciplinary Research Collaborations and Applications

The true potential of this compound will be unlocked through collaborations that bridge the gap between chemistry and other scientific disciplines. The known biological activities of pyrazole derivatives suggest a wealth of possibilities.

Medicinal Chemistry and Drug Discovery: Pyrazole-containing compounds have a rich history in medicinal chemistry, with applications as anti-inflammatory, analgesic, and antimicrobial agents. rwu.edumdpi.com Future research should involve the screening of this compound and its derivatives for a wide range of biological activities. Collaborations with biologists and pharmacologists will be essential to identify potential therapeutic targets and to advance promising candidates through the drug discovery pipeline.

Materials Science: The pyrazole scaffold can be incorporated into polymers and other materials to impart specific properties. The potential of this compound as a building block for functional materials, such as organic light-emitting diodes (OLEDs), sensors, or photochromic materials, warrants investigation. acs.org Collaborations with materials scientists and engineers will be key to designing and fabricating novel materials with desired functionalities.

Agrochemicals: Substituted pyrazoles have found use as herbicides and insecticides. Interdisciplinary research with agricultural scientists could explore the potential of this compound as a lead compound for the development of new and effective crop protection agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopentyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrazoles and isopentyl derivatives. A validated method involves refluxing precursors (e.g., 3-methylpyrazole derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol to isolate the product . Optimization includes adjusting reaction time, temperature, and stoichiometry of chloranil to improve yield. Solvent choice (e.g., xylene vs. toluene) and catalyst screening (e.g., acid/base conditions) are critical for minimizing side products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole ring protons at δ 6.5–7.5 ppm and isopentyl CH2 groups at δ 1.2–1.8 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 195.15) .

- HPLC : Validates purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H···N interactions stabilizing the pyrazole ring) .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : The compound is sensitive to light and humidity. Store in amber vials at –20°C under inert gas (N2/Ar). Degradation products (e.g., oxidized isopentyl chains) can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR shifts (e.g., tautomerism in pyrazole rings) can be addressed by:

- Variable-temperature NMR to probe dynamic equilibria.

- Comparative analysis with crystallographic data to confirm dominant tautomers .

- DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict chemical shifts .

Q. How can structure-activity relationships (SARs) be explored for this compound in pharmacological studies?

- Answer :

- Synthetic modifications : Introduce substituents at the pyrazole C3/C5 positions (e.g., aryl, halogen, or alkyl groups) to assess bioactivity .

- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinase binding pockets) .

- In vitro assays : Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition (IC50 determination) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Answer :

- Reactivity indices : Calculate Fukui functions (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites on the pyrazole ring .

- Transition-state modeling : Simulate reaction pathways (e.g., cycloadditions) with QM/MM methods .

- Solvent effects : Use COSMO-RS to predict solvation energies and optimize reaction media .

Notes

- For advanced studies, integrate experimental data with computational models to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products